molecular formula C11H11N3O2 B1444990 Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate CAS No. 1227955-04-5

Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate

Cat. No.: B1444990
CAS No.: 1227955-04-5
M. Wt: 217.22 g/mol
InChI Key: VWLBZCZDBBOVCL-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate is an organic compound with the molecular formula C11H11N3O2 and a molecular weight of 217.22 g/mol . It is a derivative of benzoic acid, featuring a pyrazole ring and an amino group, making it a versatile compound in various chemical reactions and applications.

Mechanism of Action

Target of Action

Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate is a compound that has been synthesized for its potential therapeutic properties . .

Mode of Action

It is known that pyrazole derivatives, which include this compound, can form pyrazolium ions . These ions are less likely to experience electrophilic attack at carbon-4, but an electrophilic attack at carbon-3 is facilitated . This suggests that this compound may interact with its targets through electrophilic attack.

Biochemical Pathways

It is known that pyrazole derivatives have a broad range of biological activities , suggesting that this compound could potentially interact with multiple biochemical pathways.

Result of Action

It is known that pyrazole derivatives have a broad range of biological activities , suggesting that this compound could potentially have diverse effects at the molecular and cellular level.

Action Environment

It is known that the chemical properties of pyrazole derivatives can be influenced by environmental conditions , suggesting that the action of this compound could potentially be influenced by environmental factors.

Biochemical Analysis

Biochemical Properties

Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in the NAD+ salvage pathway . This interaction can modulate the enzyme’s activity, thereby affecting cellular metabolism and energy production.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can modulate cell signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their structure and function. For instance, it has been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to changes in cellular processes and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to alterations in cellular metabolism and function, which are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, such as inducing oxidative stress and apoptosis . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its interaction with NAMPT affects the NAD+ salvage pathway, which is essential for maintaining cellular energy balance . Additionally, it can influence other metabolic pathways related to oxidative stress and detoxification.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate typically involves the reaction of 3-amino-4-(1H-pyrazol-1-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate esterification .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate is unique due to its combined structural features of a benzoate ester, an amino group, and a pyrazole ring. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules .

Biological Activity

Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate is an organic compound with the molecular formula C11H11N3O2 and a molecular weight of 217.22 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential therapeutic applications in various diseases.

Target Enzymes and Pathways
this compound interacts with several enzymes and proteins, notably nicotinamide phosphoribosyltransferase (NAMPT), which plays a crucial role in the NAD+ salvage pathway. This interaction suggests that the compound may influence cellular metabolism and energy homeostasis.

Biochemical Properties
The compound is known to form pyrazolium ions, which can participate in various biochemical reactions. Pyrazole derivatives typically exhibit a broad range of biological activities, including enzyme inhibition and modulation of cell signaling pathways .

Biological Activities

Anticancer Activity
Research indicates that this compound may possess anticancer properties. In vitro studies have shown that similar pyrazole derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth and survival .

Antimicrobial Effects
The compound has also been evaluated for its antimicrobial activity. Studies have demonstrated that pyrazole derivatives exhibit antibacterial properties against various Gram-positive and Gram-negative bacteria, suggesting potential applications as antibiotic adjuvants .

Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, this compound may have anti-inflammatory effects. Pyrazole compounds are known to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Case Studies

  • Inhibition of NAMPT
    A study highlighted the interaction between this compound and NAMPT, leading to altered NAD+ levels in cancer cells. This inhibition resulted in reduced cell viability and increased apoptosis, suggesting a mechanism for its anticancer effects.
  • Antimicrobial Activity Evaluation
    A series of experiments assessed the antibacterial activity of pyrazole derivatives, including this compound. The results indicated significant inhibition against several bacterial strains, highlighting its potential as a lead compound for developing new antibiotics .

Data Tables

Activity Type Biological Effect Reference
AnticancerInhibition of cancer cell proliferation
AntimicrobialInhibition of Gram-positive bacteria
Anti-inflammatoryReduction of pro-inflammatory cytokines

Properties

IUPAC Name

methyl 3-amino-4-pyrazol-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-16-11(15)8-3-4-10(9(12)7-8)14-6-2-5-13-14/h2-7H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWLBZCZDBBOVCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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